![molecular formula C6H8BrN2O5P B14348006 Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide CAS No. 90429-06-4](/img/structure/B14348006.png)
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide is an organophosphorus compound characterized by the presence of oxazolidinone rings and a phosphinic bromide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide typically involves the reaction of oxazolidinone derivatives with phosphinic bromide under controlled conditions. One common method includes the reaction of 2-oxo-1,3-oxazolidin-3-yl derivatives with phosphinic bromide in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reaction monitoring and purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic bromide group to phosphine derivatives.
Substitution: The bromide group can be substituted with other nucleophiles, leading to the formation of various phosphinic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
Aplicaciones Científicas De Investigación
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphinic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive phosphinic bromide group.
Mecanismo De Acción
The mechanism by which Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide exerts its effects involves the interaction of its phosphinic bromide group with various molecular targets. This interaction can lead to the activation or inhibition of specific biochemical pathways, depending on the context of its application. The oxazolidinone rings also contribute to the compound’s reactivity and stability, making it a versatile reagent in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic chloride: Similar in structure but contains a chloride group instead of bromide.
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic acid: Contains a phosphinic acid group instead of bromide.
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic fluoride: Contains a fluoride group instead of bromide.
Uniqueness
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide is unique due to its bromide group, which imparts distinct reactivity compared to its chloride, acid, and fluoride counterparts. This uniqueness makes it particularly valuable in specific synthetic applications where the bromide group’s reactivity is advantageous.
Propiedades
Número CAS |
90429-06-4 |
|---|---|
Fórmula molecular |
C6H8BrN2O5P |
Peso molecular |
299.02 g/mol |
Nombre IUPAC |
3-[bromo-(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H8BrN2O5P/c7-15(12,8-1-3-13-5(8)10)9-2-4-14-6(9)11/h1-4H2 |
Clave InChI |
GDTLGNAJDACRQG-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)N1P(=O)(N2CCOC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


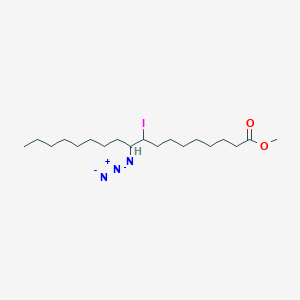
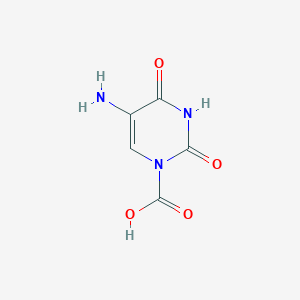

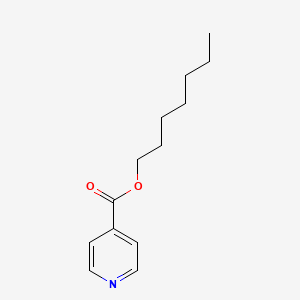

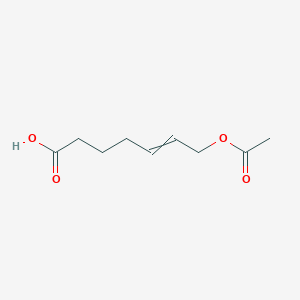

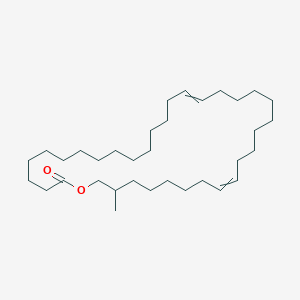
![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
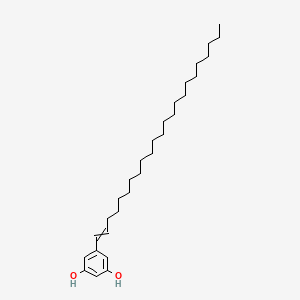


![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
